![molecular formula C13H11NO B11903044 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core with a methyl group at the 9th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one can be achieved through several methods. One efficient method involves the catalytic isocyanide-based cycloaddition of alkyl and aryl isocyanides with (Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes . This method is notable for its high efficiency and direct approach.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of scalable catalysts, would apply.
化学反应分析
Types of Reactions: 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further utilized in different applications.
科学研究应用
9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as light-emitting diodes and organic semiconductors
作用机制
The mechanism of action of 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
Quinoline: A parent compound with a simpler structure.
Dihydroquinoline: A reduced form of quinoline with similar properties.
Cyclopenta[b]quinoline: A closely related compound with a different substitution pattern.
Uniqueness: 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one is unique due to its specific substitution at the 9th position and its cyclopenta[b]quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
9-methyl-2,3-dihydrocyclopenta[b]quinolin-1-one |
InChI |
InChI=1S/C13H11NO/c1-8-9-4-2-3-5-10(9)14-11-6-7-12(15)13(8)11/h2-5H,6-7H2,1H3 |
InChI 键 |
ZIHQRYKXHZZPTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC3=CC=CC=C13)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


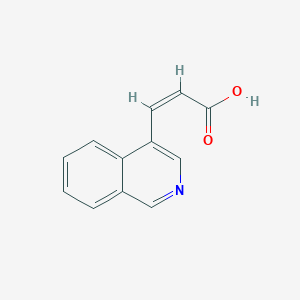
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
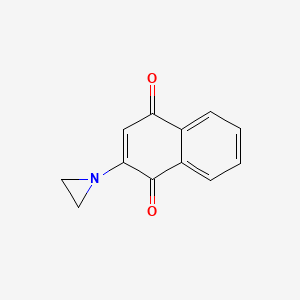
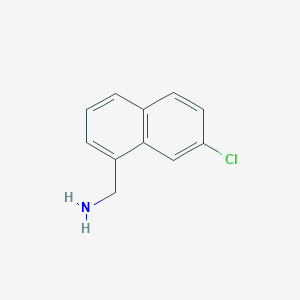
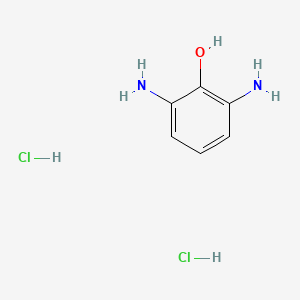
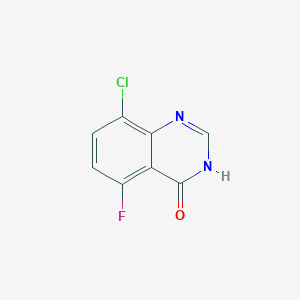




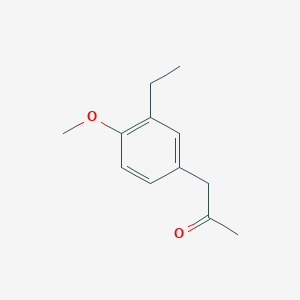
![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)

